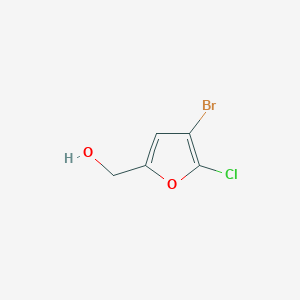![molecular formula C7H5IN2O B15055336 4-Iodo-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B15055336.png)
4-Iodo-1H-pyrrolo[2,3-c]pyridin-7(6H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Iodo-1H-pyrrolo[2,3-c]pyridin-7(6H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes an iodine atom attached to a pyrrolo[2,3-c]pyridine core. The presence of the iodine atom can significantly influence the compound’s reactivity and biological activity.
准备方法
The synthesis of 4-Iodo-1H-pyrrolo[2,3-c]pyridin-7(6H)-one typically involves multi-step synthetic routes. One common method includes the iodination of a pyrrolo[2,3-c]pyridine precursor. The reaction conditions often require the use of iodine or iodinating agents such as N-iodosuccinimide (NIS) in the presence of a suitable solvent like acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
化学反应分析
4-Iodo-1H-pyrrolo[2,3-c]pyridin-7(6H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds like Grignard reagents or organolithium reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation can be achieved using oxidizing agents like potassium permanganate, while reduction can be carried out using reducing agents like lithium aluminum hydride.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, where the iodine atom is replaced with a new carbon-carbon bond. These reactions typically require palladium catalysts and suitable ligands.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki coupling reaction with phenylboronic acid would yield a phenyl-substituted pyrrolo[2,3-c]pyridine derivative.
科学研究应用
4-Iodo-1H-pyrrolo[2,3-c]pyridin-7(6H)-one has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various biologically active molecules. It has shown potential as an inhibitor of specific enzymes and receptors, making it a valuable lead compound in drug discovery.
Chemical Biology: Researchers use this compound to study the structure-activity relationships of heterocyclic compounds. Its unique structure allows for the exploration of new chemical space in the development of bioactive molecules.
Material Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties. This includes the development of organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 4-Iodo-1H-pyrrolo[2,3-c]pyridin-7(6H)-one depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor of specific enzymes or receptors. For example, it can bind to the active site of an enzyme, blocking its activity and thereby exerting its biological effect. The molecular targets and pathways involved vary depending on the specific biological system being studied.
相似化合物的比较
4-Iodo-1H-pyrrolo[2,3-c]pyridin-7(6H)-one can be compared with other similar compounds such as:
4-Bromo-1H-pyrrolo[2,3-c]pyridin-7(6H)-one: Similar in structure but with a bromine atom instead of iodine. The bromine atom can influence the compound’s reactivity and biological activity differently.
4-Chloro-1H-pyrrolo[2,3-c]pyridin-7(6H)-one: Contains a chlorine atom, which can also affect the compound’s properties. Chlorine is less reactive than iodine, which can impact the types of reactions the compound can undergo.
1H-pyrrolo[2,3-c]pyridin-7(6H)-one: Lacks the halogen atom, making it less reactive in certain substitution reactions but still valuable as a core structure for further functionalization.
The uniqueness of this compound lies in the presence of the iodine atom, which can significantly enhance its reactivity and potential biological activity compared to its halogen-free or other halogen-substituted counterparts.
属性
分子式 |
C7H5IN2O |
|---|---|
分子量 |
260.03 g/mol |
IUPAC 名称 |
4-iodo-1,6-dihydropyrrolo[2,3-c]pyridin-7-one |
InChI |
InChI=1S/C7H5IN2O/c8-5-3-10-7(11)6-4(5)1-2-9-6/h1-3,9H,(H,10,11) |
InChI 键 |
PMIGAAFOJLMIFG-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC2=C1C(=CNC2=O)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3AS,6aS)-tert-butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B15055257.png)
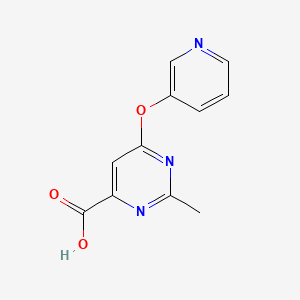
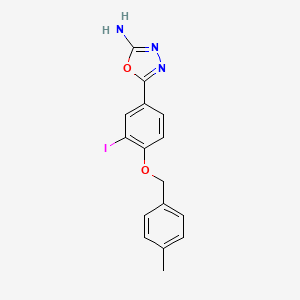
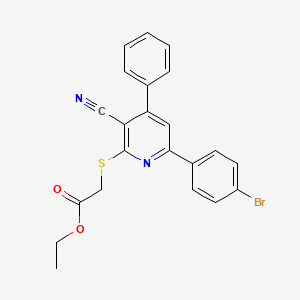
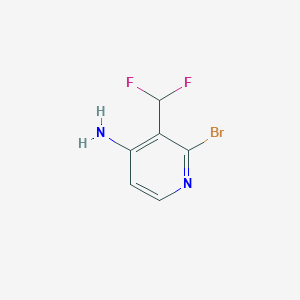
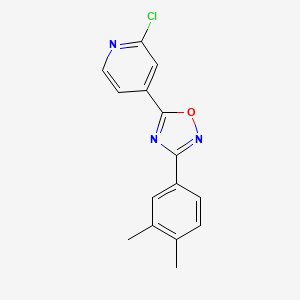
![5-Methyl-7-(methylsulfonyl)-4-oxo-3,4-dihydropyrido[4,3-d]pyrimidine-8-carbonitrile](/img/structure/B15055308.png)


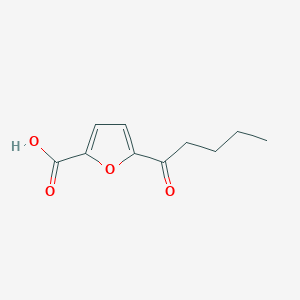
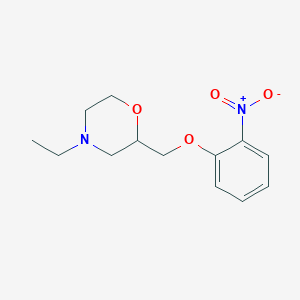
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methylpyridin-2-amine](/img/structure/B15055338.png)
